Magnesium 3-(tert-butoxy)-3-oxopropanoate
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Overview
Description
Magnesium 3-(tert-butoxy)-3-oxopropanoate is a chemical compound with the molecular formula C_8H_18MgO_4. It is a magnesium salt of 3-(tert-butoxy)-3-oxopropanoic acid. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Direct Synthesis: The compound can be synthesized by reacting magnesium with 3-(tert-butoxy)-3-oxopropanoic acid in anhydrous conditions to prevent hydrolysis.
Grignard Reaction: A Grignard reagent, such as tert-butyl magnesium chloride, can be reacted with carbon dioxide followed by a work-up with magnesium to form the desired compound.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance production efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions can occur at the tert-butoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, and alcohols.
Reduction: Formation of alcohols and other reduced derivatives.
Substitution: Formation of various substituted tert-butoxy compounds.
Scientific Research Applications
Magnesium 3-(tert-butoxy)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and the synthesis of complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Magnesium 3-(tert-butoxy)-3-oxopropanoate exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as a ligand, coordinating to metal centers in enzymes and catalyzing biochemical reactions. It can also participate in redox reactions, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
Magnesium 3-(tert-butoxy)-3-oxopropanoate is unique compared to other similar compounds due to its specific chemical structure and reactivity. Similar compounds include:
Magnesium tert-butoxide
Magnesium bis(2-methyl-2-propanolate)
Magnesium di-tert-butoxide
These compounds share similarities in their magnesium content and tert-butoxy groups but differ in their overall molecular structure and reactivity.
Properties
CAS No. |
80297-45-6 |
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Molecular Formula |
C14H22MgO8 |
Molecular Weight |
342.62 g/mol |
IUPAC Name |
magnesium;3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoate |
InChI |
InChI=1S/2C7H12O4.Mg/c2*1-7(2,3)11-6(10)4-5(8)9;/h2*4H2,1-3H3,(H,8,9);/q;;+2/p-2 |
InChI Key |
GRBMOFAYJFJXCG-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)[O-].CC(C)(C)OC(=O)CC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
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